molecular formula C10H5Cl2NO2 B13736768 7,8-Dichloroquinoline-3-carboxylic acid

7,8-Dichloroquinoline-3-carboxylic acid

Cat. No.: B13736768
M. Wt: 242.05 g/mol
InChI Key: DMFMWSWGHMLSGN-UHFFFAOYSA-N
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Description

7,8-Dichloroquinoline-3-carboxylic acid is a synthetic organic compound serving as a versatile intermediate in medicinal chemistry and agrochemical research. This chlorinated quinoline derivative is particularly valuable for constructing more complex molecules due to the reactivity of its carboxylic acid group and the potential for further functionalization on the quinoline ring system. Its structure is closely related to known bioactive molecules, such as the herbicide quinclorac (3,7-dichloroquinoline-8-carboxylic acid), which functions as a synthetic auxin . Researchers utilize this scaffold in the exploration of novel active ingredients. The compound is typically supplied as a solid and requires storage in a cool, dry place. As a standard practice, researchers should consult the safety data sheet (SDS) prior to handling. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

7,8-dichloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4H,(H,14,15)

InChI Key

DMFMWSWGHMLSGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)C(=O)O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 7,8-Dichloroquinoline-3-carboxylic Acid

The synthesis of this compound is a multi-step process that relies on established methodologies in heterocyclic chemistry, primarily the Gould-Jacobs reaction, followed by key functional group manipulations.

Multi-Step Synthesis Approaches

A primary and effective route to the 7,8-dichloroquinoline (B1357640) core structure involves the Gould-Jacobs reaction. This method begins with the condensation of a substituted aniline (B41778) with diethyl ethoxymethylenemalonate (EMME), followed by a thermally induced cyclization.

The synthesis commences with the reaction of 2,3-dichloroaniline (B127971) with diethyl ethoxymethylenemalonate. This initial step forms an anilidomethylenemalonic ester intermediate. Subsequent heating of this intermediate at high temperatures induces an intramolecular cyclization, yielding ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. researchgate.net The 4-hydroxy group is a characteristic feature of the Gould-Jacobs synthesis product.

The ester is then hydrolyzed to the corresponding carboxylic acid, 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid, typically through saponification with a base such as sodium hydroxide, followed by acidification. acs.org

To arrive at the target compound, the 4-hydroxy group must be removed. This is generally accomplished through a two-step dehydroxylation process. First, the hydroxyl group is converted to a more reactive leaving group, a chloro group, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction yields ethyl 4,7,8-trichloroquinoline-3-carboxylate. The final step involves a reductive dehalogenation to remove the chloro group at the 4-position, which can be achieved through catalytic hydrogenation.

A summary of the likely multi-step synthesis is presented in the table below:

StepStarting Material(s)Reagent(s)Intermediate/ProductReaction Type
12,3-Dichloroaniline, Diethyl ethoxymethylenemalonateHeatEthyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylateGould-Jacobs reaction
2Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate1. NaOH (aq) 2. HCl (aq)7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acidSaponification
37,8-Dichloro-4-hydroxyquinoline-3-carboxylic acidPOCl₃4,7,8-Trichloroquinoline-3-carboxylic acidChlorination
44,7,8-Trichloroquinoline-3-carboxylic acidH₂, Pd/CThis compoundReductive Dehalogenation

Functional Group Interconversions for Carboxylic Acid Formation (e.g., oxidation of aldehyde precursors)

While the Gould-Jacobs reaction builds the carboxylic acid functionality directly into the quinoline (B57606) ring system, alternative synthetic strategies could involve the formation of the carboxylic acid group via functional group interconversion from a suitable precursor. A common method for the preparation of carboxylic acids is the oxidation of a primary alcohol or an aldehyde. organic-chemistry.org

For instance, if a synthetic route provided 7,8-dichloroquinoline-3-carbaldehyde, this aldehyde could be oxidized to the target carboxylic acid. Standard oxidizing agents for this transformation include potassium dichromate(VI) in acidic solution. organic-chemistry.org The reaction proceeds by the addition of oxygen to the aldehyde group, yielding the corresponding carboxylic acid.

Similarly, the oxidation of a methyl group at the 3-position of the 7,8-dichloroquinoline core could, in principle, yield the desired carboxylic acid. Patent literature describes the oxidation of 8-methylquinoline (B175542) derivatives to the corresponding 8-carboxylic acids using nitric acid in the presence of a metal catalyst, suggesting that such transformations are feasible within the quinoline system.

Regioselective Chlorination Strategies

An alternative approach to the synthesis of this compound could involve the late-stage regioselective introduction of one or both chlorine atoms onto the quinoline-3-carboxylic acid scaffold. However, controlling the regioselectivity of electrophilic aromatic substitution on the quinoline ring can be challenging. The reactivity and orientation of substitution are influenced by the existing substituents and the reaction conditions. The synthesis starting from the pre-chlorinated aniline (2,3-dichloroaniline) as described in the Gould-Jacobs approach generally offers a more direct and regiochemically controlled route to the desired 7,8-dichloro substitution pattern.

Derivatization Strategies for the this compound Scaffold

The this compound molecule possesses several reactive sites that allow for a variety of chemical modifications. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds in various applications.

Modifications at the Carboxylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid group at the 3-position is a prime site for derivatization.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This Fischer esterification is a standard method for producing a wide range of ester derivatives.

Amidation: The formation of amides from the carboxylic acid is another key transformation. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using a variety of modern coupling agents. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base can facilitate this transformation efficiently. organic-chemistry.org Another approach involves the use of tetraalkylthiuram disulfides as amidation reagents.

A summary of common derivatization reactions at the carboxylic acid moiety is provided below:

ReactionReagent(s)Product
EsterificationR-OH, H₂SO₄ (cat.)7,8-Dichloroquinoline-3-carboxylate ester
Amidation (via acyl chloride)1. SOCl₂ 2. R¹R²NH7,8-Dichloroquinoline-3-carboxamide
Amidation (direct coupling)R¹R²NH, HBTU, Hünig's base7,8-Dichloroquinoline-3-carboxamide

Substitutions on the Quinoline Ring System

The two chlorine atoms on the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr), although the reactivity of each position can differ. The electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group can activate the ring towards nucleophilic attack.

The position of the chlorine atoms (7 and 8) will influence their relative reactivity. In general, positions activated by resonance with the nitrogen atom (such as positions 2 and 4) are more susceptible to SNAr. However, under forcing conditions, or with highly reactive nucleophiles, substitution at the 7- and 8-positions may be possible. A wide range of nucleophiles, including amines, alkoxides, and thiolates, could potentially displace one or both of the chlorine atoms, leading to a diverse array of substituted quinoline derivatives. The regioselectivity of such substitutions would need to be determined experimentally.

Preparation of Hybrid Molecules

The synthesis of hybrid molecules from this compound primarily involves the modification of the carboxylic acid group at the 3-position. This functional group serves as a versatile handle for coupling with other molecules, such as amines or alcohols, to form amides and esters, respectively. These reactions are fundamental in medicinal chemistry for creating new chemical entities with potentially enhanced biological activities.

One common and effective method for amide bond formation is the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). In this approach, DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine. This method is advantageous as it proceeds under mild conditions and is tolerant of a wide range of functional groups. The general scheme for the synthesis of amide hybrids of this compound is depicted below.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The choice of the amine component (R-NH₂) is vast, allowing for the generation of a diverse library of hybrid molecules.

Similarly, esterification can be achieved through various methods, including the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, for more sensitive substrates, milder methods such as reaction with alkyl halides in the presence of a base can be employed.

The following table summarizes the preparation of representative hybrid molecules derived from this compound.

ProductReactant 1Reactant 2Reagents/Conditions
N-Aryl/Alkyl-7,8-dichloroquinoline-3-carboxamideThis compoundPrimary or Secondary Amine (RNH₂)DCC, DCM, Room Temperature
7,8-Dichloroquinoline-3-carboxylate EsterThis compoundAlcohol (R-OH)H₂SO₄ (cat.), Reflux

Nucleophilic Substitution Reactions on the Quinoline Core

The this compound scaffold possesses two chlorine atoms attached to the quinoline core, which are potential sites for nucleophilic substitution reactions. The reactivity of these chloro groups towards nucleophiles allows for further functionalization of the molecule, leading to the synthesis of diverse derivatives. The position of substitution is influenced by the electronic effects of the substituents on the quinoline ring.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the substitution of the chlorine atoms. The electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group can activate the ring towards nucleophilic attack. The reaction typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the chloride leaving group.

Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, the reaction of a chloroquinoline with an amine can lead to the corresponding aminoquinoline derivative. The reaction conditions, such as temperature and the choice of solvent and base, are crucial for the success of these transformations.

The table below illustrates potential nucleophilic substitution reactions on the this compound core. The regioselectivity of the substitution (i.e., whether the C-7 or C-8 chlorine is replaced) would need to be determined experimentally and would depend on the specific reaction conditions and the nature of the nucleophile.

ProductReactant 1NucleophileReagents/Conditions
7-Amino-8-chloroquinoline-3-carboxylic acid or 7-Chloro-8-aminoquinoline-3-carboxylic acidThis compoundAmine (R₂NH)Heat, Polar aprotic solvent (e.g., DMF)
7-Alkoxy-8-chloroquinoline-3-carboxylic acid or 7-Chloro-8-alkoxyquinoline-3-carboxylic acidThis compoundAlkoxide (RO⁻)Alcohol (ROH), Base (e.g., NaH)

It is important to note that the carboxylic acid group might interfere with the nucleophilic substitution reaction, for example, by being deprotonated under basic conditions. masterorganicchemistry.com Therefore, protection of the carboxylic acid group, for instance as an ester, may be necessary prior to carrying out the nucleophilic substitution, followed by a deprotection step.

Investigations into Biological Activities and Molecular Interactions

Exploration of Antimicrobial Potential

Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

Derivatives of quinoline-3-carboxylic acid are well-established for their antibacterial properties. Structure-activity relationship studies on 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have indicated activity against both Gram-positive and Gram-negative bacteria. nih.gov The nature and position of substituents on the quinoline (B57606) ring play a crucial role in determining the spectrum and potency of antibacterial action. For instance, research on various quinolone-carboxylic acid derivatives has demonstrated potent activity against enteric Gram-negative bacteria, as well as against Pseudomonas aeruginosa and Gram-positive bacteria. nih.gov

Generally, quinoline derivatives are found to be more active against Gram-positive bacteria than Gram-negative bacteria. scienceopen.com This difference in susceptibility is often attributed to the presence of the outer cytoplasmic membrane in Gram-negative bacteria, which can act as a barrier to the compound's entry. scienceopen.com While the broader class of 7,8-disubstituted quinoline-3-carboxylic acids has shown promise, specific antibacterial efficacy data for 7,8-dichloroquinoline-3-carboxylic acid against various bacterial strains is not extensively detailed in the currently available literature.

Table 1: Antibacterial Activity of Selected Chloroquinoline Analogs

Compound Bacterial Strain Inhibition Zone (mm)
2,7-dichloroquinoline-3-carbonitrile S. aureus 11.00 ± 0.03
2,7-dichloroquinoline-3-carbonitrile P. aeruginosa 11.00 ± 0.03
2,7-dichloroquinoline-3-carboxamide E. coli 11.00 ± 0.04
7-chloro-2-ethoxyquinoline-3-carbaldehyde E. coli 12.00 ± 0.00
7-chloro-2-methoxyquinoline-3-carbaldehyde S. pyogenes 11.00 ± 0.02

Data sourced from a study on novel chloroquinoline analogs and is intended for comparative context. semanticscholar.org

Antifungal Studies

The antifungal potential of quinoline derivatives has been an area of active investigation. For example, certain 8-hydroxyquinoline (B1678124) derivatives have been shown to target the fungal cell wall and compromise the integrity of the cytoplasmic membrane in Candida species and dermatophytes. nih.gov Additionally, studies on 7-chloro-4-arylhydrazonequinolines revealed that several compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) activities comparable to the standard antifungal drug fluconazole (B54011) against various oral fungi. researchgate.net

However, specific studies focusing on the antifungal properties of this compound are limited in the available scientific literature. While the general quinoline scaffold shows promise, dedicated research is needed to determine the specific antifungal spectrum and efficacy of this particular compound.

Antimalarial Activity in Preclinical Models

The 7-chloroquinoline (B30040) scaffold is a well-known pharmacophore for antimalarial drugs, with chloroquine (B1663885) being a notable example. austinpublishinggroup.com This has spurred further research into other 7-chloroquinoline derivatives for their potential to combat malaria. researchgate.netnih.gov Preclinical development of novel antimalarial agents often includes derivatives of the quinoline class, such as 8-aminoquinolines, which are also under investigation. researchgate.netnih.gov The presence of the chloro group at the 7-position is considered important for antiplasmodial activity.

Despite the known antimalarial potential of the 7-chloroquinoline core, preclinical data specifically evaluating the antimalarial activity of this compound in various models is not extensively documented in the reviewed literature.

Antiviral Investigations

Quinolines have emerged as a versatile class of heterocyclic compounds with a broad spectrum of medicinal applications, including antiviral activity. nih.gov Research has shown that certain quinoline carboxylic acid compounds can inhibit viral replication. One study identified a quinoline carboxylic acid that was able to counteract the inhibition of mRNA export caused by the influenza A viral protein NS1. researchgate.net This highlights a potential mechanism for antiviral activity by targeting host-virus interactions.

While the general class of quinoline carboxylic acids has shown potential as antiviral agents, specific investigations into the antiviral properties of this compound against a range of viruses have not been detailed in the available research.

Antitubercular Properties

The quinoline scaffold has been a source of inspiration for the development of new antitubercular agents. austinpublishinggroup.com Several derivatives, including those with a 7-chloro substitution, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.netresearchgate.net Research into arylated quinoline carboxylic acids has identified compounds with inhibitory activity against both replicating and non-replicating M. tuberculosis. nih.govnih.gov These findings suggest that the quinoline carboxylic acid backbone is a promising starting point for the design of novel antitubercular drugs.

However, specific data on the antitubercular properties of this compound, including its minimum inhibitory concentration (MIC) against M. tuberculosis strains, is not well-documented in the available scientific reports.

Anticancer and Antiproliferative Research

The antiproliferative activity of quinoline derivatives against various cancer cell lines is an area of significant research interest. Studies on quinoline-3-carboxylic acids have demonstrated their potential to inhibit cancer cell growth. nih.goveurekaselect.com For instance, research on various quinoline-related carboxylic acid derivatives showed selective viability reduction in cervical (HeLa) and mammary (MCF-7) cancer cells. researchgate.net

Investigations into the structure-activity relationships of new quinoline-based compounds have revealed that analogues featuring an 8-carboxylic acid group can induce antiproliferative activity. nih.gov This suggests that the positioning of the carboxylic acid group is a key determinant of the compound's anticancer potential. While these findings point to the potential of the broader class of compounds, specific and detailed research on the anticancer and antiproliferative effects of this compound across a range of cancer cell lines is not extensively covered in the reviewed literature.

In Vitro Cellular Assays and Efficacy against Diverse Cancer Cell Lines

Quinoline-3-carboxylic acid derivatives have demonstrated inhibitory effects across various cancer cell lines. Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives showed micromolar inhibition against MCF-7 (human breast adenocarcinoma) and K562 (human myelogenous leukemia) cell lines. nih.goveurekaselect.com A key aspect of their efficacy is enhanced selectivity for cancer cells over non-cancerous cells, a property attributed to changes in the compound's pKa value which affects its absorption in the acidic environment of tumor tissues. nih.goveurekaselect.com

While specific data for the 7,8-dichloro isomer is not always detailed in broad screenings, the general class of quinoline carboxylic acids has shown notable growth inhibition capacities. For instance, quinoline-3-carboxylic acid was among several derivatives that displayed remarkable growth inhibition against the mammary MCF7 cell line in prolonged tumor incubations. nih.gov The table below summarizes the cancer cell lines that have been tested with the broader class of quinoline carboxylic acid derivatives.

Cell LineCancer TypeReference
MCF-7Breast Adenocarcinoma nih.goveurekaselect.comnih.gov
K562Chronic Myelogenous Leukemia nih.goveurekaselect.com
HELACervical Cancer nih.gov
SW480Colorectal Adenocarcinoma nih.gov
HCT116Colorectal Carcinoma nih.gov
CACO2Colorectal Adenocarcinoma nih.gov
PANC1Pancreatic Cancer nih.gov
PC3Prostate Cancer nih.gov
T47DDuctal Breast Carcinoma nih.gov
A375Melanoma nih.gov
A549Lung Carcinoma nih.gov

Mechanistic Insights into Antiproliferative Effects (e.g., induction of apoptosis, modulation of signaling pathways)

The antiproliferative activity of quinoline derivatives is often linked to the induction of apoptosis, or programmed cell death. mdpi.com Research on structurally related 7-chloroquinoline derivatives has shown they can induce apoptosis in cancer cells. nih.govmdpi.com This process is frequently mediated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. frontiersin.org

Key events in apoptosis induction by related compounds include the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3 and caspase-7. mdpi.comfrontiersin.org The activation of these caspases leads to the cleavage of cellular substrates, resulting in DNA fragmentation and cell disassembly. mdpi.com Furthermore, some quinoline derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle, which contributes to their antiproliferative potential. nih.gov

Enzyme Inhibition and Molecular Target Identification

The mechanism of action for many quinoline carboxylic acids involves the targeted inhibition of specific enzymes crucial for cell proliferation.

Inhibition of Key Biological Enzymes (e.g., Dihydroorotate Dehydrogenase)

A primary target identified for quinoline-based carboxylic acids is Dihydroorotate Dehydrogenase (DHODH). nih.gov DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. nih.gov Rapidly dividing cells, such as cancer cells, are highly dependent on this pathway to support their growth, making DHODH an attractive therapeutic target. nih.gov Structure-guided design has led to the discovery of potent quinoline-based analogues that inhibit DHODH with high efficacy, with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov

Characterization of Receptor Interactions

Molecular modeling and cocrystal structures have provided insights into how quinoline carboxylic acid derivatives interact with their enzyme targets. In the case of DHODH, these inhibitors typically bind within the brequinar-binding pocket. nih.govresearchgate.net Specific interactions can include novel hydrogen bonds with key amino acid residues, such as T63 and Y356, which enhance the inhibitory potency of the compounds. nih.govresearchgate.net These targeted electrostatic interactions are crucial for the development of improved and more selective inhibitors. nih.gov

Exploration of Other Potential Biological Targets

Beyond DHODH, other enzymes have been identified as potential targets for quinoline derivatives. Research on 7-substituted 4-hydroxyquinoline-3-carboxylic acids, a class that includes the 7,8-dichloro analogue, has shown they can inhibit cellular respiration in Ehrlich ascites cells. nih.gov This activity was correlated with the inhibition of malate (B86768) dehydrogenase, suggesting it as another potential intracellular target. nih.gov

Antioxidant Activity Profiling and Radical Scavenging Capabilities

Certain isomers of dichloro-4-quinolinol-3-carboxylic acid, the biologically relevant tautomer of dichloro-4-hydroxyquinoline-3-carboxylic acid, have been synthesized and evaluated for their antioxidant properties. nih.gov These compounds have shown a potent ability to scavenge various free radicals and protect biological molecules from oxidative damage. nih.gov

The 7,8-dichloro isomer, specifically 7,8-dichloro-4-quinolinol-3-carboxylic acid, was included in a study that assessed its ability to scavenge radicals and protect against oxidation. nih.gov While other isomers like the 5,7-dichloro derivative showed the highest scavenging activity against certain radicals, and the 6,8-dichloro isomer was most effective in protecting methyl linoleate, the general class of dichloro-4-quinolinol-3-carboxylic acids demonstrated significant potential as antiradical agents. nih.gov They have been shown to efficiently protect DNA against oxidation mediated by hydroxyl radicals. nih.gov

The table below summarizes the antioxidant activities of various dichloro-4-quinolinol-3-carboxylic acid isomers from the study.

Compound IsomerActivity / Radical ScavengedFindingReference
5,7-DCQAABTS+ radical, DPPH radical, Galvinoxyl radicalExhibited the highest scavenging ability. nih.gov
6,8-DCQAProtection of methyl linoleatePossessed the highest efficacy against AAPH-induced oxidation. nih.gov
5,8-DCQAβ-carotene-bleachingAble to retard bleaching. nih.gov
5,8-DCQA & 6,8-DCQADNA ProtectionEfficiently protected DNA against hydroxyl radical-mediated oxidation. nih.gov
5,8-DCQADNA ProtectionActive in protecting DNA against AAPH-induced oxidation. nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Requirements for 7,8-Dichloroquinoline-3-carboxylic Acid Analogues

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For quinoline-3-carboxylic acid analogues, several key pharmacophoric features have been identified as critical for their interaction with biological targets.

Research into various classes of quinoline (B57606) carboxylic acids has highlighted three principal regions of the molecule where specific substitutions are crucial for activity. These regions are:

The C(2) position: This position often requires bulky and hydrophobic substituents for optimal activity.

The C(3) or C(4) position: There is a stringent requirement for a carboxylic acid group or a corresponding salt at this position, as it is often involved in key interactions with target proteins.

The benzo portion of the quinoline ring: Appropriate substitutions on this aromatic ring system, such as the 7,8-dichloro pattern, are vital for modulating the compound's electronic and steric properties, thereby influencing its biological efficacy.

Pharmacophore models have been developed for specific activities. For instance, a model for antioxidant quinoline derivatives identified one aromatic ring and three hydrogen bond acceptors as essential chemical features. In this context, for an analogue of this compound, the quinoline ring itself would serve as the aromatic feature, while the carbonyl and hydroxyl groups of the carboxylic acid could function as hydrogen bond acceptors. In-silico studies on other quinoline derivatives have shown that substitutions at the 2nd position, such as a carbonyl group, can act as a hydrogen bond donor/acceptor for nucleic acid base pairs, suggesting a potential mechanism of action for DNA-targeting compounds.

The general pharmacophoric model for quinoline derivatives often includes a combination of hydrogen bond donors, hydrogen bond acceptors, and aromatic/hydrophobic regions, which collectively facilitate binding to target enzymes or receptors.

Impact of Halogenation Pattern on Biological Activity

The presence, number, and position of halogen atoms on the quinoline ring significantly influence the biological activity of the compound. Halogenation can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its potency and pharmacokinetic profile.

Studies on various halogenated quinoid compounds have shown that the degree of halogenation can directly correlate with certain biological activities. For example, compounds with a higher number of chlorine atoms have demonstrated increased insecticidal, fungicidal, and herbicidal activity. The introduction of chlorine into a molecule can improve its electronic characteristics, such as lipophilicity, which is beneficial in drug development.

The specific substitution pattern is critical. In quinazoline (B50416) derivatives, a related heterocyclic scaffold, a 3,4-dihalogen substitution on an associated aniline (B41778) moiety was found to increase activity towards the EGFR kinase, while a 2,4-substitution pattern favored activity on the VEGFR2 kinase. For the quinoline ring itself, the position of substitution is equally important. The C-8 position, in particular, has been identified as potentially decisive for biological activity. Brominated quinolines have served as important precursors for synthesizing multifunctional quinoline compounds with promising anticancer activities. While specific SAR data for the 7,8-dichloro pattern is limited in the provided context, the general principles suggest this substitution pattern would confer high lipophilicity and specific electronic properties that define its interaction with biological targets.

Compound ClassHalogenation PatternObserved Impact on Biological ActivityReference
N-Substituted Quinone IminesIncreased number of chlorine atomsHigher insecticidal, fungicidal, and herbicidal activity
Quinazoline Derivatives3,4-dihalogen substitution on aniline moietyIncreased activity on EGFR kinase
Quinazoline Derivatives2,4-dihalogen substitution on aniline moietyIncreased activity on VEGFR2 kinase
BromoquinolinesVarious bromination patternsServe as precursors to compounds with significant antiproliferative activity

Influence of Carboxylic Acid Position and Functionalization

The carboxylic acid group is a cornerstone of the biological activity of many quinoline derivatives. Its position on the pyridine (B92270) ring and its potential for functionalization are key determinants of the compound's efficacy.

The C-3 position is particularly critical. SAR studies on quinolones have consistently shown that modification or replacement of the C-3 carboxylic acid group generally leads to a significant decrease in antibacterial activity. This group is considered essential for binding to the target, likely through ionic interactions or hydrogen bonding. Both quinoline-3-carboxylic acid and quinoline-4-carboxylic acid derivatives have demonstrated notable anti-inflammatory and cytotoxic activities.

Despite the general requirement for a free carboxylic acid, various functionalizations can be explored to create prodrugs or modulate the compound's properties. The carboxylic acid can be converted into amides, such as in the synthesis of quinoline-3-carboxamides, which have been investigated as kinase inhibitors. It can also be a starting point for synthesizing more complex heterocyclic systems fused to the quinoline core.

In drug design, when the acidic nature of a carboxylic acid imparts undesirable pharmacokinetic properties (e.g., poor membrane permeability), it can be replaced with a bioisostere. Bioisosteres are functional groups with similar physicochemical properties that can mimic the carboxylic acid's interaction with its target while offering improved drug-like characteristics.

Carboxylic Acid BioisostereKey PropertiesReference
5-Substituted 1H-TetrazoleMaintains acidity comparable to carboxylic acids (pKa ~4.5-4.9) while offering greater lipophilicity.
SulfonamidesWeaker acids (pKa ~9-10) with increased lipophilicity and metabolic stability.
3-HydroxyisoxazolePlanar bioisostere with pKa values of ~4-5, similar to carboxylic acids.
AcylsulfonamidesUsed as key acidic features in the pharmacophore of certain enzyme inhibitors.
Hydroxamic AcidsCan exhibit favorable activity profiles and ADME/PK properties in certain contexts.

Correlation of Molecular Structure with Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models help to understand which physicochemical properties are most important for efficacy and can be used to predict the activity of new, unsynthesized analogues.

For quinoline derivatives, QSAR models have been developed for various biological activities, including antibacterial and antifungal actions. These studies often use descriptors such as:

Lipophilicity (cLogP): A measure of a compound's fat-solubility, which influences its ability to cross cell membranes.

Electronic properties: Descriptors like dipole moment and atomic net charges can quantify the electronic aspects of drug-receptor interactions.

Steric properties: Molecular weight and surface area can describe the size and shape of the molecule, which is critical for fitting into a binding site.

The resulting QSAR equations provide a quantitative link between these structural features and biological activity.

QSAR Study FocusKey Correlated DescriptorsSignificanceReference
Antifungal Quinoline DerivativesLipophilicity (cLogP)Demonstrated that lipophilicity was a major driver of antifungal activity.
Antimalarial Aminoquinoline DerivativesDipole moment, atomic net charge, hydration energy, polarizability, Log PUsed to find quantitative equations relating structure to antimalarial activity.
Antibacterial Quinoline DerivativesTotal Molecular Weight (TMW), Refractivity, Balaban Index (BI), Rotatable Bond Count (RBC)A linear regression model was developed to predict antibacterial activity.

Beyond QSAR, molecular modeling and docking studies provide a more detailed, three-dimensional view of how a molecule like this compound might interact with its biological target. These computational techniques can predict the binding mode and affinity of a ligand within the active site of a protein, such as an enzyme or receptor. For example, docking studies of quinoline derivatives with targets like E. coli DNA gyrase have helped to elucidate the specific amino acid interactions responsible for antibacterial activity. Such studies are invaluable for rational drug design and for understanding the molecular basis of the observed biological efficacy.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

For 7,8-Dichloroquinoline-3-carboxylic acid, the ¹H NMR spectrum, likely recorded in a solvent like DMSO-d₆, is expected to show distinct signals for the three aromatic protons and the carboxylic acid proton. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm, due to its acidic nature and hydrogen bonding. libretexts.org The aromatic region would feature three signals corresponding to the protons at the C-2, C-4, and C-5, and C-6 positions.

H-2 and H-4: These protons on the pyridine (B92270) ring are expected to appear as singlets at the most downfield positions (likely in the 8.5-9.5 ppm range) due to the electron-withdrawing effects of the quinoline (B57606) nitrogen and the adjacent carboxylic acid group.

H-5 and H-6: These protons on the benzene (B151609) ring would appear as an AX or AB system of two doublets, with chemical shifts influenced by the chloro-substituents. Their expected range is between 7.5 and 8.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing ten distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found far downfield, generally between 165 and 185 ppm. libretexts.org The other nine carbons of the quinoline ring system would appear in the aromatic region (approximately 115-150 ppm), with their specific shifts determined by the influence of the nitrogen atom and the two chlorine substituents.

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign these signals. COSY would reveal the coupling relationships between adjacent protons (e.g., H-5 and H-6), while HSQC would correlate each proton signal to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are hypothetical and based on typical values for similar structures.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
COOH> 12.0 (broad s)165 - 170
C-29.2 - 9.4 (s)150 - 155
C-3-120 - 125
C-48.8 - 9.0 (s)147 - 150
C-4a-145 - 148
C-58.0 - 8.2 (d)128 - 131
C-67.8 - 8.0 (d)126 - 129
C-7-132 - 136
C-8-130 - 134
C-8a-138 - 142

s = singlet, d = doublet

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the elemental formula of a compound by measuring its mass with extremely high precision. For this compound (C₁₀H₅Cl₂NO₂), the calculated monoisotopic mass would be approximately 240.9724 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would confirm this mass to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.

The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak ([M+H]⁺). There would be a cluster of peaks with a base peak (M), an M+2 peak approximately 65% of the base peak's intensity, and an M+4 peak of about 10% intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation patterns observed in the mass spectrum would further support the proposed structure. Common fragmentation pathways for quinoline carboxylic acids involve the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂) or carbon monoxide (CO) from the carboxylic acid group.

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid and the aromatic quinoline core. libretexts.org

O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. libretexts.org

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid would appear around 1700–1730 cm⁻¹. Conjugation with the quinoline ring system may shift this value slightly. libretexts.org

C=C and C=N Stretches: Multiple sharp bands in the 1450–1620 cm⁻¹ region would correspond to the stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring.

C-Cl Stretches: Absorptions for the C-Cl bonds would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound Data are hypothetical and based on typical values for the functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O Stretch1700 - 1730Strong
Aromatic RingC=C / C=N Stretch1450 - 1620Medium-Strong
Aromatic RingC-H Bending800 - 900Medium
ChloroalkaneC-Cl Stretch600 - 800Medium-Strong

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated quinoline system is a strong chromophore. It is expected to exhibit multiple absorption bands in the UV region, typically between 220 nm and 350 nm, corresponding to π→π* transitions within the aromatic system.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

HPLC is the premier technique for determining the purity of non-volatile organic compounds. For a polar, acidic compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. sielc.comacs.org

A typical RP-HPLC setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (like water with a small amount of an acid such as formic acid or phosphoric acid to ensure the carboxylic acid remains protonated and gives a sharp peak). sielc.com Detection would likely be performed using a UV detector set to a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm or 320 nm). The purity of the sample would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

TLC is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions and for preliminary purity checks. ijpsr.com For this compound, silica (B1680970) gel would be used as the stationary phase. A mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or acetic acid). The addition of a small amount of acid to the eluent often improves the spot shape for acidic compounds. The position of the compound on the developed plate is visualized under UV light (at 254 nm) and quantified by its retention factor (Rƒ). The presence of a single spot would provide a preliminary indication of the sample's purity.

X-ray Crystallography for Solid-State Structure Analysis (applied to related quinoline derivatives)

Detailed crystallographic studies have been performed on isomers and esters, such as 3,7-dichloroquinoline-8-carboxylic acid (quinclorac) and its derivative, ethyl 3,7-dichloroquinoline-8-carboxylate. These analyses reveal how molecules pack in the crystal lattice and the nature of the intermolecular forces that stabilize the crystalline structure.

The molecular packing of these related compounds often reveals the formation of extended networks. For instance, in styryl quinoline derivatives, π–π stacking interactions can lead to the formation of infinite chains, which are further interlinked by various hydrogen bonds to form a complex three-dimensional structure. nih.govacs.org The planarity of the quinoline ring system is a key factor in facilitating these stacking interactions. The substitution pattern on the quinoline ring can influence this planarity; for example, studies on 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines have shown that different substituents can induce a more or less planar molecular geometry, which in turn affects the supramolecular assembly. nih.gov

The crystallographic data for 3,7-dichloroquinoline-8-carboxylic acid and its ethyl ester provide concrete examples of the structural parameters determined by X-ray diffraction.

Crystallographic Data for 3,7-Dichloroquinoline-8-carboxylic acid

ParameterValue
Chemical Formula C₁₀H₅Cl₂NO₂
Molecular Weight 242.05
Crystal System Triclinic
Space Group
a (Å) 7.5002 (12)
b (Å) 8.4016 (14)
c (Å) 8.732 (3)
α (°) 102.529 (6)
β (°) 93.439 (6)
γ (°) 116.479 (4)
Volume (ų) 472.98 (17)
Z 2
(Data sourced from references nih.govresearchgate.net)

Crystallographic Data for Ethyl 3,7-dichloroquinoline-8-carboxylate

ParameterValue
Chemical Formula C₁₂H₉Cl₂NO₂
Molecular Weight 270.10
Crystal System Tetragonal
Space Group I4₁/a
a (Å) 25.4806 (3)
b (Å) 25.4806 (3)
c (Å) 7.3497 (2)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 4771.87 (15)
Z 16
(Data sourced from reference nih.gov)

These examples underscore the power of X-ray crystallography in elucidating the detailed solid-state structures of quinoline derivatives. The interplay of hydrogen bonding and π–π stacking interactions, governed by the specific substitution pattern, dictates the supramolecular assembly. Such structural information is fundamental for correlating the molecular structure with the macroscopic properties of the material.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting a variety of molecular properties from the ground state electron density.

Theoretical Application to 7,8-Dichloroquinoline-3-carboxylic acid:

A DFT study of this compound would involve calculating its electron density to determine its molecular geometry and electronic properties. Key parameters that would be investigated include:

Molecular Geometry: Optimization of the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity.

Reactivity Descriptors: DFT allows for the calculation of global and local reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, which help in understanding how the molecule would interact with other chemical species.

Spectroscopic Properties: Theoretical vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis) can be calculated and compared with experimental data to confirm the molecular structure.

A hypothetical data table of DFT-calculated properties for a quinoline (B57606) carboxylic acid is presented below.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.0 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.5 eVIndicates chemical stability and reactivity. A larger gap implies higher stability.
Dipole Moment3.2 DebyeMeasures the overall polarity of the molecule, affecting solubility and interactions.
Electron Affinity1.8 eVEnergy released when an electron is added.
Ionization Potential6.7 eVEnergy required to remove an electron.

Note: The data in this table is illustrative for a generic quinoline derivative and not based on actual calculations for this compound.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It provides detailed information on the conformational changes and thermodynamic properties of a system, making it invaluable for studying how a potential drug molecule (ligand) interacts with its biological target, such as a protein or enzyme.

Theoretical Application to this compound:

If a biological target for this compound were identified, MD simulations could be employed to:

Binding Pose Stability: Assess the stability of the ligand's orientation within the target's binding site over a period of nanoseconds.

Interaction Analysis: Identify key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand.

Conformational Changes: Observe how the protein structure might change upon ligand binding, which can be crucial for its function.

Binding Free Energy Calculation: Estimate the strength of the interaction between the ligand and the target, which helps in ranking potential drug candidates.

Prediction of ADMET Properties (Computational Models)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for determining the viability of a compound as a drug. Computational, or in silico, models are widely used in the early stages of drug discovery to predict these properties, helping to filter out candidates with poor pharmacokinetic or toxicological profiles before costly experimental testing. chembuyersguide.com

Theoretical Application to this compound:

Various software platforms and web servers (e.g., ADMETLab, SwissADME) use pre-existing models to predict the ADMET profile of a new chemical entity based on its structure. For this compound, these tools would predict parameters such as:

ADMET PropertyPredicted ParameterSignificance in Drug Development
Absorption Human Intestinal Absorption (HIA), Caco-2 PermeabilityPredicts how well the compound is absorbed from the gut into the bloodstream.
Distribution Blood-Brain Barrier (BBB) Penetration, Plasma Protein BindingDetermines where the compound travels in the body and if it can reach its target. chembuyersguide.com
Metabolism Cytochrome P450 (CYP) Enzyme Inhibition/SubstratePredicts whether the compound will be broken down by key metabolic enzymes.
Excretion Half-life (T¹/²), ClearanceIndicates how long the compound remains in the body.
Toxicity hERG Inhibition, Ames Mutagenicity, HepatotoxicityFlags potential for adverse effects like cardiotoxicity or carcinogenicity.

Note: This table represents the types of predictions made by ADMET models, not actual predicted data for this compound.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a technique used in ligand-based drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Theoretical Application to this compound:

If a set of active molecules with a similar mechanism of action were known, a pharmacophore model could be developed. This model would serve as a 3D query to screen large virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. For a quinoline derivative, key pharmacophoric features might include the aromatic quinoline ring system, the hydrogen-bond donating/accepting carboxylic acid group, and the hydrophobic chlorine atoms.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By correlating molecular descriptors (physicochemical properties) with activity, a QSAR model can predict the activity of new, unsynthesized compounds.

Theoretical Application to this compound:

To build a QSAR model relevant to this compound, a dataset of structurally similar quinoline-3-carboxylic acids with measured biological activity against a specific target would be required. The process would involve:

Data Collection: Assembling a series of analogous compounds with their corresponding biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as logP (lipophilicity), molecular weight, molar refractivity, and electronic parameters.

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares) to create an equation that links the descriptors to the activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

A validated QSAR model could then be used to predict the biological activity of this compound and guide the design of new derivatives with potentially enhanced potency.

Future Research Directions and Therapeutic Implications

Rational Design and Synthesis of Novel 7,8-Dichloroquinoline-3-carboxylic Acid Derivatives with Enhanced Selectivity

The rational design of novel derivatives of this compound is a critical step toward developing compounds with enhanced selectivity and potency. The quinoline (B57606) core is a versatile pharmacophore, and its functionalization allows for the fine-tuning of its biological activity. frontiersin.org

Future synthetic strategies will likely focus on modifying the core structure at various positions to improve target engagement and pharmacokinetic properties. Key approaches include:

Substitution at the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or hydrazides can modulate the compound's solubility, cell permeability, and interaction with biological targets. For instance, creating amide derivatives by coupling with various amines can introduce new pharmacophoric features and potentially enhance activity against specific targets.

Modifications on the Quinoline Ring: While the 7 and 8 positions are chlorinated, other positions on the quinoline ring (e.g., C2, C4) are amenable to substitution. Introducing different functional groups can influence the molecule's electronic distribution and steric profile, leading to improved target selectivity. durham.ac.uk

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules by linking the this compound scaffold to other known bioactive moieties. frontiersin.org This approach can lead to compounds with dual-action mechanisms or improved targeting capabilities. For example, hybridization with groups known to interact with specific receptors or enzymes could produce highly selective therapeutic agents.

Several synthetic methods, such as the Gould-Jacobs reaction, can be adapted for the synthesis of these novel derivatives, providing a robust platform for generating a diverse chemical library for biological screening. researchgate.net

Advanced Preclinical Research on Specific Disease Models

While direct preclinical data for this compound is limited, the broader class of quinoline-3-carboxylic acid derivatives has shown promise in various disease models. nih.govnih.gov Future preclinical research should focus on evaluating the efficacy of novel this compound derivatives in validated animal models for specific diseases.

Key therapeutic areas for investigation include:

Oncology: Quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including breast, colon, and pancreatic cancer. nih.gov Preclinical studies should investigate the efficacy of this compound derivatives in xenograft and patient-derived xenograft (PDX) models to assess their potential as anticancer agents.

Infectious Diseases: The quinoline scaffold is the basis for several well-known antimalarial and antibacterial drugs. frontiersin.org New derivatives should be tested against a panel of clinically relevant pathogens, including drug-resistant strains, to determine their potential as novel anti-infective agents.

Inflammatory Diseases: Some quinoline-related carboxylic acids have shown anti-inflammatory properties. nih.gov Future research could explore the efficacy of these compounds in animal models of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Neurological Disorders: Given the ability of some quinoline derivatives to cross the blood-brain barrier, their potential in treating neurological disorders should be explored. Preclinical models for diseases like Alzheimer's or Parkinson's could reveal novel therapeutic applications. researchgate.net

The table below summarizes potential preclinical models for evaluating derivatives.

Therapeutic AreaPotential Disease ModelsKey Endpoints for Evaluation
Oncology Xenograft models (e.g., MCF-7, PANC-1), Patient-Derived Xenograft (PDX) modelsTumor growth inhibition, apoptosis induction, metastasis suppression
Infectious Diseases Murine models of bacterial infection (e.g., Staphylococcus aureus), Malaria models (e.g., Plasmodium berghei)Pathogen clearance, survival rates, reduction in inflammatory markers
Inflammatory Diseases Collagen-induced arthritis model (rheumatoid arthritis), DSS-induced colitis model (IBD)Reduction in inflammation scores, cytokine levels, tissue damage
Neurological Disorders Transgenic mouse models of Alzheimer's disease, MPTP-induced Parkinson's disease modelCognitive improvement, reduction of protein aggregates, neuroprotection

Integration of Multi-Omics Data for Comprehensive Target Identification

A significant challenge in drug discovery is the precise identification of molecular targets. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively identify the targets of this compound derivatives. nygen.ionih.gov This systems-level perspective can uncover complex biological interactions and mechanisms of action that might be missed by single-omics studies. elifesciences.org

Future research should employ multi-omics strategies to:

Identify Direct Binding Partners: Techniques such as thermal profiling of the proteome can identify proteins that are directly stabilized by compound binding, revealing primary targets. mdpi.com

Elucidate Mechanism of Action: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells treated with the compounds, researchers can map the downstream signaling pathways affected by the drug. nih.govmdpi.com This helps to build a comprehensive picture of its mechanism of action.

Discover Biomarkers for Patient Stratification: Multi-omics data can help identify molecular signatures that predict a patient's response to a particular drug. nygen.io This is crucial for designing targeted clinical trials and advancing personalized medicine.

By combining multi-omics data with computational biology and machine learning, it will be possible to build predictive models of drug activity and identify novel therapeutic targets. nih.gov

Development of Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize potential off-target effects of this compound derivatives, the development of targeted delivery systems is essential. mdpi.com These systems can improve the drug's solubility, protect it from degradation, and ensure its accumulation at the desired site of action.

Future research in this area should focus on:

Nanoparticle-Based Delivery: Encapsulating the compounds in polymeric nanoparticles or liposomes can improve their pharmacokinetic profile and allow for targeted delivery. mdpi.com Surface modification of these nanoparticles with ligands that bind to specific cell surface receptors (e.g., on cancer cells) can further enhance targeting.

Prodrug Strategies: Designing prodrugs that are activated only at the target site can improve selectivity and reduce systemic toxicity. mdpi.com For example, a prodrug could be designed to be cleaved by an enzyme that is overexpressed in tumor tissue.

Antibody-Drug Conjugates (ADCs): For applications in oncology, conjugating potent this compound derivatives to monoclonal antibodies that target tumor-specific antigens could provide a highly targeted therapeutic approach.

These advanced delivery systems hold the promise of maximizing the therapeutic potential of this class of compounds while improving their safety profile.

Exploration of New Therapeutic Applications for Quinoline-3-carboxylic Acid Scaffolds

The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. frontiersin.orgnih.gov Beyond the well-established applications in cancer and infectious diseases, future research should explore new therapeutic avenues for this versatile scaffold.

Potential new applications include:

Antiviral Agents: Some quinoline derivatives have shown activity against viruses such as HIV. nih.gov Screening libraries of this compound derivatives against a broad range of viruses could lead to the discovery of novel antiviral agents.

Cardiovascular Diseases: The diverse signaling pathways modulated by quinoline compounds suggest they may have applications in cardiovascular medicine. Research into their effects on processes like angiogenesis or cardiac hypertrophy could reveal new therapeutic uses.

Metabolic Disorders: Exploring the impact of these compounds on metabolic pathways could uncover potential treatments for diseases such as diabetes or obesity.

The continued exploration of the chemical space around the quinoline-3-carboxylic acid scaffold, combined with high-throughput screening and advanced biological assays, is likely to uncover a wealth of new therapeutic opportunities.

Q & A

Q. How should researchers handle contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor pharmacokinetics. Address this by: (i) Conducting stability assays in simulated gastric fluid (SGF) and liver microsomes. (ii) Modifying the compound with prodrug strategies (e.g., esterification of the carboxylic acid to enhance absorption) . (iii) Using multivariate statistical analysis (e.g., PCA) to correlate structural descriptors with activity outliers .

Q. What protocols ensure safe handling of reactive intermediates during synthesis?

  • Methodological Answer : For nitro- or chloro-substituted intermediates: (i) Use explosion-proof fume hoods and conduct reactions under nitrogen. (ii) Employ PPE compliant with EN 166 (EU) or NIOSH (US) standards, including chemical-resistant gloves (e.g., nitrile) and flame-retardant lab coats . (iii) Monitor reaction progress via TLC or HPLC to minimize exposure to unstable intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.